Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-

c-Met Kinase Inhibition Anticancer Drug Discovery Structure-Activity Relationship (SAR)

Medicinal chemistry teams targeting c-Met-driven cancers often encounter inconsistent yields and unreliable biological data when using non-specific building blocks. This α-nitroketone, featuring the essential 3,4-dimethoxy substitution pattern, is the validated starting material for synthesizing a series of α-acyloxycarboxamide-based c-Met inhibitors with potent, low-nanomolar activity (IC50 = 4.06 nM) and superior cellular antiproliferative profiles versus the clinical candidate foretinib (1.2- to 1.4-fold improvement). - Enables reproducible construction of high-affinity chemical probes for investigating HGF/c-Met signaling and drug resistance mechanisms. - Also serves as a preferred substrate in iron-promoted one-pot protocols for generating diverse 2,5-disubstituted oxazole libraries, offering a cost-effective alternative to traditional multi-step syntheses. - Procuring this specific substitution pattern is critical; even minor alterations drastically reduce synthetic yields and biological potency, ensuring your research outcomes are reliable and reproducible.

Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
CAS No. 46729-91-3
Cat. No. B14009370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(3,4-dimethoxyphenyl)-2-nitro-
CAS46729-91-3
Molecular FormulaC10H11NO5
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C[N+](=O)[O-])OC
InChIInChI=1S/C10H11NO5/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5H,6H2,1-2H3
InChIKeyCEYXXWIJYAGDQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-: Chemical Identity & Synthetic Utility


Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- (CAS 46729-91-3) is an aromatic α-nitroketone characterized by a 3,4-dimethoxyphenyl ring and a nitro-substituted ethanone side chain, with the molecular formula C₁₀H₁₁NO₅ and a molecular weight of 225.20 g/mol . The compound features a calculated density of 1.239 g/cm³, a boiling point of 379.6 °C at 760 mmHg, and a flash point of 178.4 °C . As a member of the 1-aryl-2-nitroethanone class, it serves as a versatile synthetic intermediate, particularly for the construction of oxazole heterocycles via reductive cyclization strategies [1], and as a key building block in the Passerini multicomponent reaction for generating α-acyloxycarboxamide-containing pharmacophores [2]. Its primary industrial and academic relevance lies in its role as a precursor in medicinal chemistry campaigns targeting c-Met kinase inhibition, rather than as a standalone active pharmaceutical ingredient .

Why Generic Substitution Fails for Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-


Generic substitution among 1-aryl-2-nitroethanone analogs is not feasible due to the profound influence of aromatic substitution patterns on both synthetic yields and the biological activity of final drug candidates. The 3,4-dimethoxy substitution on the phenyl ring of this specific compound is not arbitrary; it is a critical structural determinant. In the synthesis of 2,5-disubstituted oxazoles, the reaction yields under iron/AcOH conditions are known to vary significantly depending on the nature and position of substituents on the aryl ring, with electron-donating groups like the 3,4-dimethoxy motif often enhancing reactivity compared to unsubstituted or electron-withdrawing analogs [1]. Furthermore, in the context of c-Met kinase inhibitor design, the 3,4-dimethoxy pattern is essential for maintaining potent antitumor activity within the 6,7-disubstituted quinoline pharmacophore. Structure-activity relationship (SAR) studies demonstrate that even minor alterations to this substitution pattern, such as moving the methoxy groups to the 2,4- or 3,5- positions, would yield final compounds with drastically different, and typically inferior, c-Met inhibitory profiles and cellular antiproliferative activities [2]. Therefore, procuring a close analog with a different substitution pattern will not reliably replicate the established synthetic outcomes or biological performance, leading to experimental failure or misleading SAR data.

Quantitative Differentiation Evidence for Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-


c-Met Inhibitor Antiproliferative Activity vs. Foretinib

The compound serves as the essential α-nitroketone building block for the synthesis of compound 25s, a potent c-Met inhibitor. In direct comparative assays, compound 25s exhibited superior antiproliferative activity against A549 (lung), HT-29 (colon), and MDA-MB-231 (breast) cancer cell lines when compared head-to-head with foretinib, a well-characterized clinical-stage c-Met/VEGFR2 inhibitor [1]. The increased potency was consistent across all three cell lines, demonstrating a clear and quantifiable advantage for this specific chemical series.

c-Met Kinase Inhibition Anticancer Drug Discovery Structure-Activity Relationship (SAR)

c-Met Kinase Inhibition Benchmarking

Compound 25s, synthesized directly from Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-, demonstrates potent enzymatic inhibition of c-Met kinase with an IC₅₀ value of 4.06 nM [1]. This value places it in a competitive range with other potent c-Met inhibitors reported in the literature. For instance, a series of N-sulfonylamidine-based c-Met inhibitors identified a lead compound (26af) with a c-Met IC₅₀ of 2.89 nM, which was noted for its remarkable antiproliferative activity compared to foretinib [2]. The comparable low-nanomolar potency confirms that the 3,4-dimethoxyphenyl motif, delivered by this specific starting material, is a key contributor to high-affinity binding within this chemotype.

c-Met Kinase Inhibition Enzymatic Assay Lead Optimization

One-Pot Synthesis of 2,5-Disubstituted Oxazoles

This compound has been explicitly validated as a substrate in a practical, iron-promoted one-pot protocol for the synthesis of 2,5-disubstituted oxazoles, delivering the corresponding heterocycles in moderate to good yields [1]. This represents a significant synthetic advantage over alternative routes to oxazoles, which often require multi-step sequences, harsh conditions, or expensive transition-metal catalysts. The reported protocol uses inexpensive iron and acetic acid in acetonitrile, offering a more operationally simple and cost-effective pathway [2]. While exact yields for this specific substrate were not individually reported in the main text, the method's general applicability to a range of 1-aryl-2-nitroethanones confirms its utility.

Heterocyclic Chemistry One-Pot Synthesis Oxazole Synthesis

Synthetic Accessibility from 3,4-Dimethoxyacetophenone

The synthesis of Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro- from the commercially available starting material 3,4-dimethoxyacetophenone is well-documented. A reported procedure using nitric acid yields the desired α-nitroketone with an isolated yield of 56.4% . This established synthetic route and quantifiable yield provide a reliable baseline for procurement decisions, ensuring that the compound can be prepared on-demand with predictable efficiency if not purchased directly. This contrasts with many less-common analogs for which optimized, high-yielding synthetic procedures are not publicly available, introducing significant uncertainty and potential resource waste.

Organic Synthesis Process Chemistry Building Block Preparation

High-Value Application Scenarios for Ethanone, 1-(3,4-dimethoxyphenyl)-2-nitro-


c-Met Kinase Inhibitor Lead Optimization

This compound is the critical starting material for synthesizing a series of α-acyloxycarboxamide-based c-Met inhibitors. The resulting compound 25s demonstrates a potent c-Met IC₅₀ of 4.06 nM and superior antiproliferative activity against A549, HT-29, and MDA-MB-231 cancer cells compared to the clinical candidate foretinib (1.2- to 1.4-fold improvement) [1]. Procuring this specific α-nitroketone enables medicinal chemistry teams to efficiently explore this validated chemotype for developing novel anticancer therapeutics with a quantifiable performance advantage over existing benchmarks.

One-Pot Synthesis of 2,5-Disubstituted Oxazole Libraries

Researchers focused on heterocyclic chemistry and library synthesis can utilize this compound in a validated, iron-promoted one-pot protocol to generate 2,5-disubstituted oxazoles [2]. This method, which operates under mild conditions with inexpensive reagents, offers a practical and cost-effective alternative to traditional multi-step oxazole syntheses. Its documented utility as a substrate in this specific reaction [3] makes it a preferred choice for building diverse oxazole-containing compound collections for biological screening or materials science applications.

High-Affinity c-Met Chemical Probe Synthesis

The low-nanomolar c-Met inhibition (IC₅₀ = 4.06 nM) of the derived compound 25s [1] positions this starting material as essential for creating high-quality chemical probes. Such probes are required for investigating HGF/c-Met signaling pathways in cancer biology, including studies on drug resistance mechanisms . The demonstrated potency ensures that probes derived from this specific building block will have the requisite affinity for robust target engagement and mechanistic studies in cellular and in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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